molecular formula C6H11Cl2N B6211462 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2731007-05-7

3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6211462
CAS No.: 2731007-05-7
M. Wt: 168.1
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Description

3-(Chloromethyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.

    Chloromethylation: The bicyclo[1.1.1]pentane core is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.

    Amination: The chloromethylated intermediate is treated with ammonia or an amine to form the amine derivative.

    Hydrochloride Formation: Finally, the amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity. Large-scale production may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include primary amines and alkanes.

Scientific Research Applications

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique mechanical and electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can enhance binding affinity and specificity. The chloromethyl and amine groups can form covalent or non-covalent interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent hydrocarbon structure.

    3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine: A similar compound with a bromomethyl group instead of a chloromethyl group.

    3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-amine: A derivative with a hydroxymethyl group.

Uniqueness

3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both a chloromethyl and an amine group on the highly strained bicyclo[1.1.1]pentane core. This combination of functional groups and structural features provides distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2731007-05-7

Molecular Formula

C6H11Cl2N

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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